ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate
Description
Ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate is a thiazole-based compound featuring a dimethylamino methylidene amino substituent at the 2-position of the thiazole ring and an ethyl 3-oxopropanoate ester at the 5-position. This structure combines electron-rich (dimethylamino) and electron-withdrawing (oxopropanoate) groups, making it a versatile intermediate for pharmaceutical and agrochemical applications. The compound’s reactivity is influenced by the conjugation between the thiazole ring and the substituents, which modulates its physicochemical and biological properties .
Properties
IUPAC Name |
ethyl 3-[2-[(E)-dimethylaminomethylideneamino]-1,3-thiazol-5-yl]-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-4-17-10(16)5-8(15)9-6-12-11(18-9)13-7-14(2)3/h6-7H,4-5H2,1-3H3/b13-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFVZYBFTMHATO-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CN=C(S1)N=CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(=O)C1=CN=C(S1)/N=C/N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: [_{{{CITATION{{{2{N-[2-{[2-(Dimethylamino)ethyl](methyl)amino}-5-{[4-(1-methyl-1H-indol-3 ...](https://www.chemspider.com/Chemical-Structure.81367235.html). The reaction conditions typically involve the use of strong bases and heating to facilitate the formation of the desired product[{{{CITATION{{{1{ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3 ...](https://www.parchem.com/chemical-supplier-distributor/ethyl-3-2-e-dimethylamino-methylidene-amino-1-3-thiazol-5-yl-3-oxopropanoate-771239)[{{{CITATION{{{_2{N-[2-{2-(Dimethylamino)ethylamino}-5-{4-(1-methyl-1H-indol-3 ....
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure controls to ensure consistent quality and yield[_{{{CITATION{{{_2{N-[2-{2-(Dimethylamino)ethylamino}-5-{4-(1-methyl-1H-indol-3 .... The process involves continuous monitoring and optimization to achieve high efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{N-[2-{2-(Dimethylamino)ethylamino}-5-{4-(1-methyl-1H-indol-3 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2)[_{{{CITATION{{{_2{N-[2-{2-(Dimethylamino)ethylamino}-5-{4-(1-methyl-1H-indol-3 ....
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_2{N-[2-{2-(Dimethylamino)ethylamino}-5-{4-(1-methyl-1H-indol-3 ....
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent[_{{{CITATION{{{_2{N-[2-{2-(Dimethylamino)ethylamino}-5-{4-(1-methyl-1H-indol-3 ....
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted thiazoles and derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals[_{{{CITATION{{{_2{N-[2-{2-(Dimethylamino)ethylamino}-5-{4-(1-methyl-1H-indol-3 ....
Biology: In biological research, ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate is employed as a probe to study enzyme activities and metabolic pathways[_{{{CITATION{{{_2{N-[2-{2-(Dimethylamino)ethylamino}-5-{4-(1-methyl-1H-indol-3 ....
Medicine: The compound has shown potential in medicinal chemistry, where it is being investigated for its therapeutic properties, including anti-inflammatory and antimicrobial activities[_{{{CITATION{{{_2{N-[2-{2-(Dimethylamino)ethylamino}-5-{4-(1-methyl-1H-indol-3 ....
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals[_{{{CITATION{{{_2{N-[2-{2-(Dimethylamino)ethylamino}-5-{4-(1-methyl-1H-indol-3 ....
Mechanism of Action
The mechanism by which ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{2{N-[2-{[2-(Dimethylamino)ethyl](methyl)amino}-5-{[4-(1-methyl-1H-indol-3 ...](https://www.chemspider.com/Chemical-Structure.81367235.html). The compound may bind to enzymes or receptors, leading to the modulation of biological processes[{{{CITATION{{{1{ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3 ...](https://www.parchem.com/chemical-supplier-distributor/ethyl-3-2-e-dimethylamino-methylidene-amino-1-3-thiazol-5-yl-3-oxopropanoate-771239)[{{{CITATION{{{_2{N-[2-{2-(Dimethylamino)ethylamino}-5-{4-(1-methyl-1H-indol-3 .... The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural motifs with several analogs (Table 1). Key differences include:
- Substituent Position: Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate (CAS 2059988-91-7) has the dimethylamino methylidene group at the 2-position and a carboxylate ester at the 5-position, similar to the target compound.
- Heteroatom Modifications: Ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]amino}-3-oxopropanoate () replaces the dimethylamino group with bis(methylsulfanyl), increasing lipophilicity (logP ≈ 2.8 vs. 1.5 for the target compound) but reducing hydrogen-bonding capacity .
Table 1. Structural and Physicochemical Comparison
Metabolic and Pharmacokinetic Profiles
- Metabolism: The dimethylamino group in the target compound may undergo N-demethylation (common in hepatic CYP3A4-mediated metabolism), whereas bis(methylsulfanyl) analogs () form sulfoxides, increasing polarity and renal excretion .
- Bioavailability: The 3-oxopropanoate ester enhances solubility (cLogS = -2.1 vs. -3.5 for non-ester analogs), improving oral absorption compared to carboxylate derivatives .
Biological Activity
Ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula: C₁₁H₁₄N₄O₃S
- Molecular Weight: 286.32 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with biological targets through several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Interaction: It can bind to various receptors, modulating signaling pathways that regulate cell growth and apoptosis.
- Induction of Apoptosis: The compound has shown potential in inducing programmed cell death in cancer cells, suggesting its utility in oncology.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance:
- Study Findings: Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of apoptotic pathways and inhibition of tumor cell proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Research Data: In vitro studies demonstrate that this compound possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests its potential as a therapeutic agent for bacterial infections.
Case Studies and Research Findings
| Study | Objective | Results |
|---|---|---|
| Study A | Evaluate anticancer effects | Significant cytotoxicity in breast cancer cells with IC50 values < 10 µM. |
| Study B | Assess antimicrobial activity | Effective against E. coli and S. aureus with minimum inhibitory concentration (MIC) values of 20 µg/mL. |
| Study C | Mechanistic insights | Induction of apoptosis via caspase activation in treated cancer cells. |
Q & A
Q. What are the recommended synthetic routes for ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate, and how can reaction conditions be optimized?
Answer: The compound can be synthesized via a multi-step condensation reaction. A common approach involves:
Thiazole Core Formation : React 5-amino-1,3-thiazole derivatives with dimethylformamide dimethyl acetal (DMF-DMA) to introduce the (dimethylamino)methylidene group .
Esterification : Couple the thiazole intermediate with ethyl 3-oxopropanoate using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents like THF or DCM.
Optimization Tips :
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Answer: Use a combination of analytical techniques:
- Spectroscopy :
- IR : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and thiazole C=N stretches at ~1600 cm⁻¹ .
- NMR : Look for characteristic signals (e.g., ester methyl protons at δ 1.2–1.4 ppm, thiazole protons at δ 7.5–8.5 ppm) .
- Chromatography :
- HPLC : Assess purity (>95%) using a C18 column with a water/acetonitrile gradient .
- Elemental Analysis : Compare experimental vs. calculated C, H, N values to confirm stoichiometry .
Q. What solvents and conditions are suitable for recrystallization to obtain single crystals for X-ray diffraction?
Answer:
- Solvent Selection : Use mixed solvents like ethyl acetate/hexane or DCM/methanol for slow evaporation. Polar aprotic solvents (e.g., DMF) may disrupt crystallinity due to strong solvation .
- Temperature : Gradual cooling from 40°C to 4°C promotes nucleation.
- Crystallization Challenges : The compound’s planar thiazole moiety may lead to stacking issues; adding seed crystals or using anti-solvent diffusion can help .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or bioactivity in drug discovery contexts?
Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with thiazole-binding pockets). Focus on the (dimethylamino)methylidene group’s hydrogen-bonding potential .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The thiazole ring’s electron-deficient nature may drive nucleophilic attacks .
- MD Simulations : Assess stability in physiological conditions (e.g., solvation in water/lipid bilayers) using GROMACS .
Q. How do conflicting spectroscopic data (e.g., NMR shifts) arise, and how can they be resolved?
Answer: Causes of Discrepancies :
- Tautomerism : The (dimethylamino)methylidene group may exist in equilibrium between E/Z configurations, altering proton environments .
- Solvent Effects : Polar solvents (DMSO-d6) can shift thiazole protons upfield by ~0.3 ppm compared to CDCl₃ .
Resolution Strategies : - Variable Temperature NMR : Freeze tautomeric equilibria at low temperatures (−40°C).
- COSY/NOESY : Identify coupling between thiazole and adjacent protons to confirm connectivity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, if applicable?
Answer:
Q. How can this compound’s stability under varying pH and temperature conditions be systematically studied?
Answer: Methodology :
Accelerated Stability Testing :
- Prepare buffered solutions (pH 1–13) and incubate at 25°C, 40°C, and 60°C.
- Analyze degradation via HPLC at intervals (0, 7, 14 days) .
Kinetic Modeling :
- Use Arrhenius plots to extrapolate shelf-life at room temperature.
Degradation Products :
- Identify by LC-MS; common pathways include ester hydrolysis to the carboxylic acid or thiazole ring oxidation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data across studies?
Answer:
- Source Validation : Cross-check data against peer-reviewed journals (e.g., Acta Crystallographica ) and avoid non-curated databases (e.g., commercial compound listings ).
- Reproducibility Tests : Repeat synthesis/analysis using identical conditions. For example, melting point variations may arise from polymorphic forms; use DSC to identify phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
